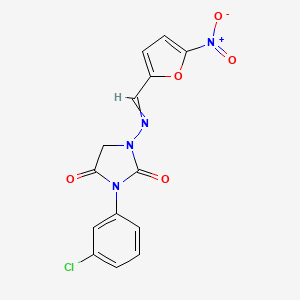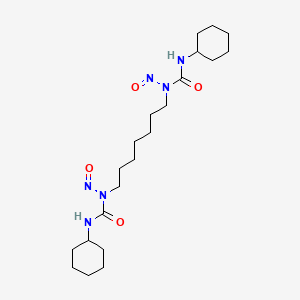
Urea, 1,1'-heptamethylenebis(3-cyclohexyl-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-): is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea moiety. This compound is characterized by its heptamethylene bridge linking two cyclohexyl groups, each bearing a nitroso group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of cyclohexylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with heptamethylene diisocyanate to form the final product. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: In medicine, nitrosoureas are known for their use in chemotherapy
Industry: In industry, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) involves the formation of reactive intermediates that can alkylate DNA and proteins. The nitroso groups can form nitrenium ions, which are highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the inhibition of DNA replication and protein function, which is the basis for its potential use in chemotherapy.
Comparison with Similar Compounds
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
Comparison: Compared to its similar compounds, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) has a longer heptamethylene bridge, which may affect its reactivity and interactions with biological molecules. This structural difference can influence its solubility, stability, and overall effectiveness in various applications.
Conclusion
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Properties
CAS No. |
64624-65-3 |
|---|---|
Molecular Formula |
C21H38N6O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-[7-[cyclohexylcarbamoyl(nitroso)amino]heptyl]-1-nitrosourea |
InChI |
InChI=1S/C21H38N6O4/c28-20(22-18-12-6-4-7-13-18)26(24-30)16-10-2-1-3-11-17-27(25-31)21(29)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,28)(H,23,29) |
InChI Key |
ZQMUHXUMOJYKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

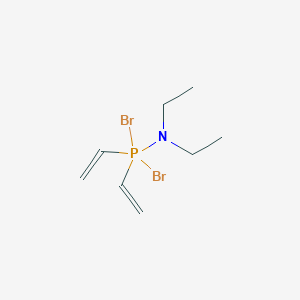

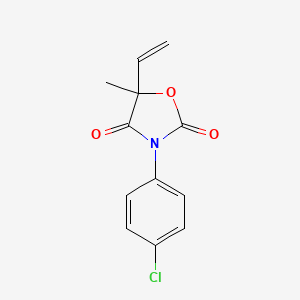

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
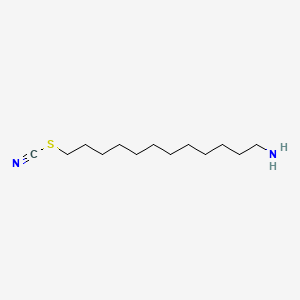

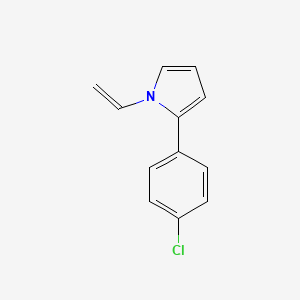

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
